molecular formula C9H14BNO3 B3287931 2-Isopropyl-6-methoxypyridin-3-ylboronic acid CAS No. 848947-84-2

2-Isopropyl-6-methoxypyridin-3-ylboronic acid

Cat. No.: B3287931
CAS No.: 848947-84-2
M. Wt: 195.03 g/mol
InChI Key: QDJPBFLSWVIGQY-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methoxypyridin-3-ylboronic acid is an organoboron compound with the molecular formula C10H14BNO3. It is a derivative of pyridine, featuring both isopropyl and methoxy substituents on the pyridine ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. A common method includes the use of a palladium-catalyzed borylation reaction, where the halogenated pyridine reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-6-methoxypyridin-3-ylboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

    Substitution: The methoxy and isopropyl groups on the pyridine ring can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Pyridin-3-yl alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Isopropyl-6-methoxypyridin-3-ylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from boron to palladium. This is followed by the coupling of the organic group with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Isopropylphenylboronic acid

Comparison: 2-Isopropyl-6-methoxypyridin-3-ylboronic acid is unique due to the presence of both isopropyl and methoxy groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, it offers additional functionalization options and can participate in more complex synthetic routes.

Properties

IUPAC Name

(6-methoxy-2-propan-2-ylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)9-7(10(12)13)4-5-8(11-9)14-3/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJPBFLSWVIGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203815
Record name B-[6-Methoxy-2-(1-methylethyl)-3-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848947-84-2
Record name B-[6-Methoxy-2-(1-methylethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848947-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[6-Methoxy-2-(1-methylethyl)-3-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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